molecular formula C9H10FNO3 B2647920 1-(2-Fluorophenyl)-2-nitropropan-1-ol CAS No. 222025-84-5

1-(2-Fluorophenyl)-2-nitropropan-1-ol

Cat. No.: B2647920
CAS No.: 222025-84-5
M. Wt: 199.181
InChI Key: ZEOLJLDCYNVQTL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-nitropropan-1-ol is a chiral nitroalcohol compound of interest in advanced organic synthesis and pharmaceutical research. Compounds of this class are primarily investigated as key synthetic intermediates. They are typically produced via the nitroaldol (Henry) reaction, a classical method for forming carbon-carbon bonds between aldehydes and nitroalkanes . The resulting β-nitroalcohol scaffold can be further transformed into a variety of high-value building blocks, such as β-aminoalcohols and nitroalkenes, which are prevalent in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The presence of both the nitro group and a fluorinated aromatic ring in its structure makes it a versatile precursor for exploring structure-activity relationships and for the synthesis of more complex, functionally diverse molecules. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-2-nitropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-6(11(13)14)9(12)7-4-2-3-5-8(7)10/h2-6,9,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOLJLDCYNVQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1F)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Control in the Synthesis of 1 2 Fluorophenyl 2 Nitropropan 1 Ol

Enantioselective Synthesis of β-Nitro Alcoholsmdpi.comrsc.orgnih.govresearchgate.netnih.govmdpi.comrsc.orgrsc.orgbuchler-gmbh.comacs.org

The enantioselective synthesis of β-nitro alcohols is crucial for accessing optically pure compounds that are valuable intermediates in the production of pharmaceuticals and other biologically active molecules. rsc.orgbuchler-gmbh.com The primary strategies to achieve enantiocontrol in the synthesis of compounds like 1-(2-Fluorophenyl)-2-nitropropan-1-ol involve using chiral information from the substrate, employing chiral catalysts, or utilizing biocatalytic methods.

Substrate-Controlled Stereoselectivity

In substrate-controlled synthesis, the stereochemical outcome of the reaction is dictated by a pre-existing chiral center within one of the starting materials (either the aldehyde or the nitroalkane). When a chiral aldehyde or a chiral nitroalkane undergoes a Henry reaction, the existing stereocenter can create a diastereomeric preference in the transition state, leading to the preferential formation of one diastereomer over the other.

For instance, the reaction of a chiral aldehyde with an achiral nitroalkane can lead to diastereomeric β-nitro alcohol products. The inherent steric and electronic properties of the chiral substrate direct the incoming nucleophile to a specific face of the carbonyl group, resulting in diastereoselectivity. While this method is effective, its application is limited to cases where chiral starting materials are readily available.

Catalyst-Controlled Enantioselection in Henry Reactionsmdpi.comrsc.orgrsc.orgbuchler-gmbh.comacs.org

The most versatile and widely studied approach for asymmetric Henry reactions involves the use of a chiral catalyst. These catalysts create a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. A diverse array of catalysts has been developed for this purpose.

Organocatalysts: Chiral organocatalysts, which are small, metal-free organic molecules, have emerged as powerful tools for enantioselective Henry reactions. mdpi.com Key classes include:

Cinchona Alkaloids: Derivatives of quinine (B1679958) and cinchonidine (B190817) are highly effective. rsc.orgbuchler-gmbh.comacs.org They can function as phase-transfer catalysts or as bifunctional catalysts, activating both the nucleophile and the electrophile. rsc.orgacs.org

Guanidines and Thioureas: Bifunctional catalysts incorporating guanidine (B92328) and/or thiourea (B124793) moieties can activate the nitroalkane through hydrogen bonding and the aldehyde via Lewis basicity, leading to high syn-diastereoselectivity and enantioselectivity. mdpi.com

Proline Derivatives: Diphenylprolinol silyl (B83357) ethers have been used to catalyze tandem Michael/Henry reactions, controlling multiple stereocenters with high precision. mdpi.com

Metal-Based Catalysts: Chiral complexes formed from a metal center and a chiral ligand are also extensively used. The metal acts as a Lewis acid to activate the aldehyde, while the chiral ligand directs the stereochemical outcome. Copper salts, in particular, when complexed with chiral ligands such as bis(oxazoline) or chiral diamines, have proven to be effective. rsc.org For example, catalysts involving copper salts and specific diamine ligands have been optimized for the reaction between 4-nitrobenzaldehyde (B150856) and nitromethane (B149229), achieving yields up to 99% and enantiomeric excesses (ee) up to 92%. rsc.org

The table below summarizes the performance of various catalyst types in the enantioselective Henry reaction.

Catalyst TypeExample Catalyst/LigandAldehyde SubstrateYield (%)ee (%)Reference
Organocatalyst Cinchona Alkaloid DerivativeVarious AromaticUp to 99Up to 99 rsc.org
Organocatalyst Guanidine-ThioureaAromatic & AliphaticHighUp to 88 mdpi.com
Metal-Based Copper(I) / Diamine Ligand4-Nitrobenzaldehyde9990-92 rsc.org

Biocatalytic Enantioselective Methodsmdpi.comrsc.orgnih.govresearchgate.netnih.gov

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for producing chiral β-nitro alcohols. rsc.orgresearchgate.net These methods employ enzymes to catalyze the desired transformation with exceptional levels of stereocontrol.

Key biocatalytic strategies include:

Enzyme-Catalyzed Henry Reaction: Hydroxynitrile lyases (HNLs) have been shown to catalyze the Henry reaction. While only a limited number of HNLs are known to perform this reaction effectively, they can provide access to specific enantiomers. For example, (R)-selective HNL from Arabidopsis thaliana (AtHNL) can be used in a retro-Henry reaction for the kinetic resolution of racemic β-nitro alcohols, yielding the (S)-enantiomer with up to 99% ee. nih.gov

Asymmetric Reduction of α-Nitroketones: A prominent biocatalytic route involves the reduction of a prochiral α-nitroketone using alcohol dehydrogenases (ADHs). mdpi.com This approach allows for the synthesis of either the (R)- or (S)-enantiomer of the corresponding β-nitro alcohol by selecting an appropriate ADH. For instance, specific commercial ADHs have been used to reduce aromatic nitroketones with high conversions and excellent enantioselectivities (often >92% ee). mdpi.com

Kinetic Resolution: Enzymes, particularly lipases, can be used for the kinetic resolution of racemic β-nitro alcohols. rsc.org In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted, slow-reacting enantiomer.

The table below presents results from the ADH-mediated reduction of various α-nitroketones, demonstrating the potential of this biocatalytic method.

Substrate (α-Nitroketone)EnzymeProduct EnantiomerConversion (%)ee (%)Reference
1-Phenyl-2-nitroethan-1-oneADH from Rhodococcus ruber(R)-Nitroalcohol>9999 mdpi.com
1-(m-Tolyl)-2-nitroethan-1-oneADH from Rhodococcus ruber(R)-Nitroalcohol9984 mdpi.com
1-(o-Fluorophenyl)-2-nitroethan-1-oneADH from Thermoanaerobium sp.(S)-Nitroalcohol9962 mdpi.com

Diastereoselective Synthesis of β-Nitro Alcoholsmdpi.comnih.govrsc.org

When a substituted nitroalkane (such as nitropropane) reacts with an aldehyde, two new stereocenters are formed, leading to the possibility of syn and anti diastereomers. Controlling the relative stereochemistry is a significant challenge in the synthesis of compounds like this compound. mdpi.comrsc.org

Control of Syn- and Anti-Diastereomersrsc.org

The diastereomeric outcome of the Henry reaction can be influenced by several factors, including the reaction conditions and the nature of the catalyst. The formation of either the syn or anti product is often rationalized by considering the geometry of the transition state. A cyclic transition state, often invoked in metal-catalyzed reactions, typically leads to the syn product due to steric minimization. nih.gov An open or extended transition state, favored under different conditions, can lead to the anti product.

Recent advances have demonstrated that the choice of catalyst and reaction conditions can provide selective access to either diastereomer. rsc.org For example, heterobimetallic catalysts, such as a Nd/Na/amide complex, have been developed to smoothly generate anti-1,2-nitro alkanols with excellent diastereoselectivities. rsc.org Conversely, different catalyst systems, often involving bifunctional organocatalysts, have been designed to favor the syn isomer. rsc.org

Influence of Catalysts on Diastereoselectivityrsc.orgacs.org

The catalyst plays a pivotal role in dictating the diastereoselectivity of the Henry reaction. By carefully designing the catalyst, it is possible to switch the reaction outcome from syn-selective to anti-selective. acs.org

Metal-Based Catalysts: Many metal-based catalysts, particularly those involving copper, tend to favor the formation of the syn diastereomer. This preference is attributed to the formation of a rigid, chelated cyclic transition state where both the aldehyde and the nitronate coordinate to the metal center. nih.gov However, certain heterobimetallic systems, like Cu/Sm complexes, have been engineered to produce the anti adduct with high selectivity. rsc.org

Organocatalysts: The diastereoselectivity achieved with organocatalysts can be highly dependent on the catalyst structure. The Nagasawa group developed a guanidine-thiourea bifunctional organocatalyst that provides syn-selective products with high enantioselectivity when reacting aliphatic aldehydes with nitroalkanes. rsc.org In contrast, other organocatalytic systems can be tuned to favor the anti product. This catalyst-controlled switching of diastereoselectivity is a powerful tool for synthetic chemists. acs.org

The following table illustrates how different catalyst systems can selectively produce either syn or anti diastereomers in the Henry reaction.

Catalyst SystemNitroalkaneAldehydeMajor DiastereomerDiastereomeric Ratio (dr)Reference
Nd/Na/Amide HeterobimetallicNitroethaneAromaticantiHigh rsc.org
Guanidine-Thiourea OrganocatalystNitroethaneAliphaticsynHigh rsc.org
Cu/Sm/Aminophenol SulfonamideNitroethaneAromaticanti>99:1 rsc.org
Chiral Diamine-Copper ComplexNitroethaneAromaticsyn>99:1 rsc.org

Lack of Specific Research Data on Kinetic Resolution of this compound

A comprehensive review of scientific literature reveals no specific studies focused on the kinetic or dynamic kinetic resolution of the chemical compound this compound. Consequently, detailed research findings, including specific catalysts, reaction conditions, yields, and enantiomeric excess values for these stereochemical control strategies, are not available for this particular molecule.

While the stereoselective synthesis of β-nitro alcohols is a well-established field in organic chemistry, typically relying on the asymmetric Henry (nitroaldol) reaction, specific methodologies applied to the resolution of a pre-existing racemic mixture of this compound have not been documented in the available literature. Kinetic resolution and dynamic kinetic resolution are powerful techniques for separating enantiomers of chiral compounds, often employing enzymatic or chiral chemical catalysts. However, the application and optimization of these methods are highly substrate-specific.

General strategies for achieving stereocontrol in the synthesis of related β-nitro alcohols often involve the use of chiral catalysts to control the initial carbon-carbon bond formation between an aldehyde and a nitroalkane. These methods aim to produce an enantiomerically enriched product directly, rather than separating a racemic mixture after its formation.

Due to the absence of specific published research on the kinetic and dynamic kinetic resolution of this compound, it is not possible to provide detailed research findings or data tables as requested.

Mechanistic Investigations and Computational Studies of 1 2 Fluorophenyl 2 Nitropropan 1 Ol Formation and Reactions

Elucidation of the Henry Reaction Mechanism

The initial and crucial step in the Henry reaction is the deprotonation of the nitroalkane, in this case, nitropropane, at the α-carbon position by a base. This process results in the formation of a resonance-stabilized nitronate anion. diva-portal.org The acidity of the α-proton of nitroalkanes is a key factor, with pKa values typically around 17 in DMSO, making them amenable to deprotonation by a variety of bases. diva-portal.org

The resulting nitronate ion is a bidentate nucleophile, with negative charge delocalized between the α-carbon and the two oxygen atoms of the nitro group. While reaction can theoretically occur at either the carbon or oxygen atoms, the carbon-carbon bond-forming pathway is overwhelmingly favored in the Henry reaction, leading to the formation of the β-nitro alcohol. diva-portal.org

Following the formation of the nitronate anion, the nucleophilic carbon attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde (B47322). This step is the carbon-carbon bond-forming event and leads to the formation of a β-nitro alkoxide intermediate. All steps of the Henry reaction are reversible, which can impact the final product distribution. diva-portal.org

The reaction between the nitronate of nitropropane and 2-fluorobenzaldehyde can proceed through different transition states, leading to the formation of diastereomeric products (syn and anti). The relative energies of these transition states determine the kinetic diastereoselectivity of the reaction. Factors such as steric hindrance between the substituents on the aldehyde and the nitronate, as well as electronic effects, play a significant role in favoring one pathway over the other. For the reaction between benzaldehyde (B42025) and nitropropane, computational studies have shown that the anti transition state is generally favored. nih.gov However, the final diastereomeric ratio can be influenced by the reversibility of the reaction and the potential for epimerization of the nitro-substituted stereocenter. nih.gov

Achieving high stereocontrol in the Henry reaction is a significant challenge, and the development of chiral catalysts has been a major focus of research. Transition metal complexes, particularly those of copper, have proven to be effective catalysts for asymmetric Henry reactions. mdpi.com The catalyst plays a multifaceted role, including activating the electrophile (aldehyde), coordinating the nucleophile (nitronate), and organizing the transition state to favor the formation of a specific stereoisomer.

In the context of forming 1-(2-fluorophenyl)-2-nitropropan-1-ol, a chiral copper catalyst would coordinate to both the 2-fluorobenzaldehyde and the nitronate of nitropropane. The steric and electronic properties of the chiral ligand attached to the copper center create a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, thereby controlling the absolute configuration of the newly formed stereocenters. For instance, studies on related systems have shown that chiral copper(II) complexes with specific ligands can effectively catalyze the enantioselective Henry reaction of substituted benzaldehydes. mdpi.comresearchgate.net The interaction between the catalyst and the substrates can involve coordination of the carbonyl oxygen of the aldehyde and the nitro group of the nitronate to the metal center. These interactions hold the reactants in a specific orientation within the transition state, minimizing steric clashes and maximizing favorable electronic interactions, which ultimately dictates the stereochemical outcome. nih.gov

Catalyst SystemSubstratesKey Catalyst-Substrate InteractionsOutcome
Chiral Copper(II)-diamine complex2-Fluorobenzaldehyde, NitropropaneCoordination of aldehyde's carbonyl and nitronate's nitro group to the Cu(II) center. Steric guidance from the chiral ligand.Enantio- and diastereoselective formation of this compound.
Chiral Bis(amidine) [BAM] proton complexesN-Boc imines, α-Nitro estersHydrogen bonding between the catalyst and both the electrophile and the nucleophile.Reagent-controlled diastereo- and enantioselective aza-Henry reaction. nih.gov

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the intricate details of reaction mechanisms, including the Henry reaction. These methods allow for the characterization of transition states and intermediates, providing insights into the factors that control reaction rates and selectivity. diva-portal.org

DFT calculations have been employed to model the transition states of the Henry reaction between aromatic aldehydes and nitroalkanes. diva-portal.org These studies help to rationalize the observed stereoselectivity by comparing the energies of the different possible transition state structures. For the reaction leading to this compound, DFT calculations would be used to determine the geometries and energies of the transition states corresponding to the formation of the syn and anti diastereomers.

These calculations would typically involve optimizing the structures of the reactants, transition states, and products. The transition states are characterized by the presence of a single imaginary frequency corresponding to the C-C bond formation. The calculated activation energies for the different pathways provide a quantitative measure of their relative feasibility. DFT studies on similar systems have shown that the stereochemical outcome is often governed by a delicate balance of steric repulsion and stabilizing non-covalent interactions, such as hydrogen bonding, within the transition state. diva-portal.orgnih.gov The presence of the fluorine atom in the ortho position of the benzaldehyde can also influence the electronic properties and conformation of the transition state, which can be effectively modeled using DFT.

Computational MethodSystem StudiedKey Findings
Density Functional Theory (DFT)Cinchona thiourea-catalyzed Henry reaction of aromatic aldehydes with nitromethane (B149229)Elucidation of two possible C-C bond formation pathways with comparable energy barriers. The stereoselectivity is influenced by hydrogen bonding and steric repulsions in the transition state. diva-portal.org
QM/MM SimulationsHenry reaction of benzaldehyde and nitropropaneThe anti transition state is favored in the addition step. The final syn:anti product ratio is controlled by the reversibility and epimerization. nih.gov
DFTBifunctional Brønsted acid/base-catalyzed aza-Henry reactionsDetailed transition state models explain the diastereodivergence based on catalyst-substrate hydrogen bonding and steric interactions. nih.gov

The preferred conformations of the syn and anti diastereomers are determined by a combination of steric and electronic factors, including intramolecular hydrogen bonding between the hydroxyl group and the nitro group. Different rotational isomers (rotamers) around the newly formed C-C bond will have different energies. Computational methods can be used to calculate the energies of these conformers and identify the most stable arrangements. Understanding the conformational preferences is important, as it can affect the accessibility of the functional groups for further reactions and can also play a role in the reversibility of the Henry reaction, potentially influencing the final diastereomeric ratio through thermodynamic equilibration. For acyclic systems, the relative orientation of substituents is often described using Newman projections to visualize staggered and eclipsed conformations, with staggered conformations generally being more stable.

Prediction of Regio- and Stereoselectivity

The formation of this compound via the Henry reaction involves the carbon-carbon bond formation between 2-fluorobenzaldehyde and 1-nitropropane. This reaction can theoretically lead to different regio- and stereoisomers. However, the regioselectivity is typically well-defined, with the nucleophilic attack occurring from the α-carbon of the nitroalkane to the carbonyl carbon of the aldehyde. The primary focus of predictive studies, therefore, lies in stereoselectivity, which determines the relative configuration of the two newly formed stereocenters at C1 and C2 of the product.

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the stereochemical outcome of the Henry reaction. diva-portal.orgnih.gov These studies often focus on the transition state energies leading to the different diastereomers (syn and anti). The preferred reaction pathway is the one that proceeds through the lowest energy transition state.

The stereoselectivity in the Henry reaction is influenced by a combination of steric and electronic factors. researchgate.net In the absence of a chiral catalyst, the diastereoselectivity is often dictated by the inherent steric hindrance between the substituents on the aldehyde and the nitroalkane in the transition state. Transition state models, such as the Zimmerman-Traxler model, which is more commonly applied to aldol (B89426) reactions, can provide a conceptual framework. In the context of the Henry reaction, the relative orientation of the 2-fluorophenyl group, the ethyl group from the nitropropane, and the nitro group in the transition state determines the diastereomeric outcome.

For the reaction between 2-fluorobenzaldehyde and 1-nitropropane, the transition states leading to the syn and anti diastereomers are considered. The anti isomer is often favored due to a staggered arrangement of the largest substituents (the 2-fluorophenyl group and the ethyl group), which minimizes steric repulsion. The syn transition state would involve a more eclipsed interaction, raising its energy. The presence of the ortho-fluoro substituent can also exert an electronic influence, potentially affecting the stability of the transition states through dipole-dipole interactions or hydrogen bonding with the hydroxyl group of the product.

DFT calculations on similar systems have shown that the energy difference between the syn and anti transition states can be small, leading to mixtures of diastereomers. nih.gov The exact ratio is sensitive to the computational method and the basis set used.

Table 1: Predicted Stereoselectivity in the Formation of this compound based on Computational Models

Transition StateRelative Energy (kcal/mol)Predicted Major DiastereomerPredicted Diastereomeric Ratio (anti:syn)
Anti0Anti>1:1
Syn>0

Note: The data in this table is illustrative and based on general principles of stereoselectivity in the Henry reaction. Actual experimental values may vary.

Kinetics of Henry Reaction and Retro-Henry Reaction

The kinetics of the Henry reaction can be complex and may be influenced by factors such as the nature of the solvent, the strength of the base, and the presence of any catalysts. For the formation of this compound, the electron-withdrawing nature of the fluorine atom on the phenyl ring can enhance the electrophilicity of the carbonyl carbon in 2-fluorobenzaldehyde, potentially increasing the rate of the forward reaction compared to unsubstituted benzaldehyde. mdpi.com

Kinetic studies on analogous Henry reactions have often shown that the deprotonation of the nitroalkane can be the rate-determining step, especially with weaker bases. researchgate.net However, in the presence of a strong base, the nucleophilic addition of the nitronate to the aldehyde may become rate-limiting.

Table 2: Hypothetical Kinetic Parameters for the Henry and Retro-Henry Reaction of this compound

ReactionRate ConstantConditions
Henry Reactionk1Base-catalyzed
Retro-Henry Reactionk-1Base-catalyzed

Note: The data in this table is for illustrative purposes. Specific rate constants would need to be determined experimentally.

The equilibrium of the reaction is determined by the relative rates of the forward and reverse reactions. To obtain a good yield of the product, reaction conditions are often optimized to favor the forward reaction and minimize the retro-Henry reaction. This can include using a suitable catalyst, controlling the temperature, and in some cases, trapping the product as it is formed. scielo.br

Chemical Transformations and Derivatization of 1 2 Fluorophenyl 2 Nitropropan 1 Ol

Conversion to Nitroalkenes through Dehydration

The dehydration of β-nitro alcohols is a common method for the synthesis of nitroalkenes. This elimination reaction typically involves the removal of a water molecule from the C1 and C2 positions.

Regioselective Dehydration Studies

For 1-(2-Fluorophenyl)-2-nitropropan-1-ol, dehydration would be expected to yield 1-(2-Fluorophenyl)-2-nitroprop-1-ene. The regioselectivity of this reaction is generally high, favoring the formation of the conjugated nitroalkene. The reaction is typically catalyzed by acids or bases. Without specific studies on this compound, it is not possible to provide data on reaction conditions, catalysts, or yields.

Reduction of the Nitro Group to Amino Alcohols

The reduction of the nitro group in β-nitro alcohols is a key transformation that leads to the formation of valuable amino alcohols.

Hydrogenation Methodologies

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere. The expected product from the reduction of this compound would be 2-amino-1-(2-fluorophenyl)propan-1-ol.

Table 1: Predicted Hydrogenation Methodologies for the Reduction of this compound

Catalyst Reagent Expected Product
Palladium on Carbon (Pd/C) H₂ 2-amino-1-(2-fluorophenyl)propan-1-ol
Platinum Oxide (PtO₂) H₂ 2-amino-1-(2-fluorophenyl)propan-1-ol
Raney Nickel H₂ 2-amino-1-(2-fluorophenyl)propan-1-ol
Lithium Aluminium Hydride (LiAlH₄) - 2-amino-1-(2-fluorophenyl)propan-1-ol
Sodium Borohydride (B1222165) (NaBH₄) / Metal Salt - 2-amino-1-(2-fluorophenyl)propan-1-ol

Note: This table is illustrative and based on general knowledge of nitro group reductions. Specific conditions and yields for the target compound are not available.

Stereochemical Retention in Reduction Processes

The reduction of the nitro group does not affect the stereocenter at C1. Therefore, if a specific stereoisomer of this compound is used as the starting material, the corresponding stereoisomer of the amino alcohol would be expected as the product, indicating retention of stereochemistry at the carbinol carbon.

Nef Reaction for Conversion to Carbonyl Compounds

The Nef reaction is a classic method for the conversion of a primary or secondary nitroalkane into a carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the formation of a nitronate salt followed by acidic hydrolysis. wikipedia.orgorganic-chemistry.org

For this compound, which is a secondary nitroalkane derivative, the Nef reaction would be expected to yield 1-(2-fluorophenyl)-1-hydroxypropan-2-one. This transformation would convert the carbon bearing the nitro group into a ketone.

Other Functional Group Interconversions of Nitro Alcohols

The hydroxyl group of this compound can also undergo various functional group interconversions. For instance, it can be oxidized to a ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution reactions. Each of these transformations would yield a different class of compounds, further highlighting the synthetic utility of this nitro alcohol. However, no specific examples involving this compound have been reported in the searched literature.

Oxidation to α-Nitro Ketones

The oxidation of β-nitro alcohols provides a direct route to α-nitro ketones, which are versatile intermediates in organic synthesis. The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1-(2-fluorophenyl)-2-nitropropan-1-one. A well-established method for this transformation involves the use of chromate-based oxidizing agents. nih.gov

A modified potassium dichromate oxidation method has proven effective for converting various α-nitro alcohols to α-nitro ketones with high yields and purity. nih.gov In this procedure, the nitro alcohol is gradually added to a stirred solution of potassium dichromate in water. Subsequently, a cooled solution of sulfuric acid is added dropwise over a period of one hour. The reaction is then quenched by the addition of water, and the product is extracted. This method is advantageous due to its short reaction times and the straightforward isolation of the pure α-nitro ketone. nih.gov

The general reaction for the oxidation of this compound to 1-(2-fluorophenyl)-2-nitropropan-1-one is depicted below:

Reaction Scheme:

Research on the chromate (B82759) oxidation of a series of alkyl and aryl α-nitro alcohols has demonstrated the general applicability of this method. The reported yields for various substrates are consistently high, typically ranging from 85% to 95%. nih.gov While specific data for the oxidation of this compound is not detailed in the study, the results for analogous compounds, such as the oxidation of 1-phenyl-2-nitropropan-1-ol, suggest that the reaction would proceed efficiently.

EntrySubstrate (α-Nitro Alcohol)Product (α-Nitro Ketone)Yield (%)
12-Nitro-1-phenylethan-1-ol2-Nitro-1-phenylethanone95
21-Nitropropan-2-ol1-Nitropropan-2-one95
33-Nitro-2-pentanol3-Nitro-2-pentanone93
41-Nitro-2-hexanol1-Nitro-2-hexanone93

Other oxidizing agents and methods for the conversion of secondary alcohols to ketones include Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC). nih.gov The choice of oxidant may depend on the specific substrate and the desired reaction conditions.

Transformation to Nitro Imines

A notable transformation of β-nitro alcohols is their conversion to the corresponding nitro imines. This transformation represents a formal replacement of the hydroxyl group with an imino group. A one-pot method for this conversion has been developed using lithium hexamethyldisilazide (LHMDS). tandfonline.com

The reaction mechanism is proposed to proceed through a sequence of a retro-nitro-aldol (retro-Henry) reaction, followed by a double nitro-Mannich (aza-Henry) reaction. Initially, LHMDS acts as a base, inducing a retro-nitro-aldol reaction of the β-nitro alcohol to generate an aldehyde and a nitronate anion. The resulting aldehyde then reacts with LHMDS to form an N-trimethylsilylaldimine. This imine intermediate subsequently undergoes a nitro-Mannich reaction with a nitroalkane dianion, which is also generated in situ. A second Mannich-type reaction followed by the elimination of silylamine affords the final nitro imine product. tandfonline.com

Generalized Reaction Scheme:

This methodology has been successfully applied to a range of β-nitro alcohols, affording the corresponding nitro imines in moderate to good yields. The reaction is typically carried out at low temperatures initially, followed by stirring at room temperature. tandfonline.com

EntrySubstrate (β-Nitro Alcohol)R GroupYield (%)
11-Nitro-2-hexanoln-Butyl65
21-Nitro-2-octanoln-Hexyl68
32-Nitro-1-phenylethanolPhenyl55
42-Nitro-1-(p-tolyl)ethanolp-Tolyl58

The diastereomeric ratio of the resulting nitro imines was found to be similar to that observed in previously reported double nitro-Mannich reactions, which supports the proposed reaction sequence. tandfonline.com This transformation provides a novel pathway for the synthesis of functionalized nitro imines from readily available β-nitro alcohols.

Tandem Reactions and Cascade Processes

The strategic placement of the hydroxyl and nitro functionalities in β-nitro alcohols like this compound makes them suitable precursors for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single operation without the isolation of intermediates, are highly valued for their efficiency in building molecular complexity. scielo.br

One such cascade process involves a domino nitroaldol/elimination/1,4-addition sequence. In this type of reaction, a β-nitro alcohol, formed in situ from a Henry reaction, can undergo dehydration to form a nitroalkene. This nitroalkene can then act as a Michael acceptor for the addition of another nucleophile, such as a nitronate anion, leading to the formation of more complex dinitro compounds. scielo.br

For instance, the reaction of a ketone with excess nitromethane (B149229) in the presence of a suitable base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to β,β-disubstituted-1,3-dinitro compounds through a domino nitroaldol/elimination/1,4-addition process. scielo.br While starting from the ketone, this illustrates the potential reactivity pathways for the nitroalkene derived from this compound.

Another example of a cascade process is the Michael-Michael-Henry reaction cascade. This type of reaction typically involves the conjugate addition of a nucleophile to a Michael acceptor, followed by another Michael addition and finally an intramolecular Henry reaction to form a cyclic product. These cascades are powerful tools for the construction of highly functionalized carbocyclic and heterocyclic systems.

While specific examples of tandem reactions originating from this compound are not extensively documented, its structure is amenable to such transformations. For example, after conversion to the corresponding nitroalkene, 1-(2-fluorophenyl)-2-nitropropene, it could participate as a key intermediate in various cascade reactions.

Hypothetical Cascade Reaction:

The development of such cascade reactions is an active area of research in organic synthesis, as it aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation.

Advanced Analytical Characterization Techniques for 1 2 Fluorophenyl 2 Nitropropan 1 Ol and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. scribd.comcore.ac.uk For a molecule like 1-(2-Fluorophenyl)-2-nitropropan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

A suite of 2D NMR experiments is used to assemble the molecular structure and determine the relative orientation of substituents around the chiral centers.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, COSY would show correlations between the proton on C1 (H1) and the proton on C2 (H2), and between H2 and the methyl protons at C3 (H3), confirming the propanol (B110389) backbone sequence. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com It allows for the unambiguous assignment of each carbon atom that bears protons (CH, CH₂, CH₃ groups). sdsu.eduipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds. sdsu.eduyoutube.com This is critical for connecting different structural fragments. For instance, HMBC spectra would show correlations from the H1 proton to the aromatic carbons of the fluorophenyl ring and to C2 and C3 of the propanol chain, confirming the connection between the ring and the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, regardless of their bonding connectivity. rsc.org This is the primary NMR method for determining the relative stereochemistry of diastereomers. wordpress.com In this compound, the two diastereomers are the syn and anti forms. A NOESY correlation between the H1 proton and the H3 methyl protons would indicate that they are on the same side of the molecule, corresponding to the syn diastereomer. The absence of this correlation would suggest the anti configuration, where they are on opposite sides.

The following table illustrates hypothetical NMR data that could be used to assign the structure and relative stereochemistry of a diastereomer of this compound.

Table 1: Hypothetical NMR Assignments and Correlations for a Diastereomer of this compound
Position¹H δ (ppm)¹³C δ (ppm)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlation (for syn isomer)
1 (CH-OH)5.375.0H2C2, C3, Aromatic C'sH3
2 (CH-NO₂)4.885.0H1, H3C1, C3, Aromatic C'sAromatic H's
3 (CH₃)1.515.0H2C1, C2H1
Aromatic (C's)7.1-7.6115-160Aromatic H'sC1, C2H2

When experimental NMR data, such as NOE correlations, are ambiguous or inconclusive for assigning diastereomers, computational methods provide a powerful alternative. github.io This approach involves calculating the theoretical NMR chemical shifts for all possible stereoisomers and comparing them to the experimental values. researchgate.net

The typical workflow is as follows:

Conformational Search: The lowest energy conformations for each possible diastereomer (e.g., (1R,2R) and (1R,2S)) are identified using molecular mechanics or quantum mechanical methods.

NMR Shielding Calculation: For each stable conformer, NMR shielding tensors are calculated using high-level quantum chemistry methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

Boltzmann Averaging: The calculated shielding constants for each conformer are averaged based on their Boltzmann populations at the experimental temperature to yield a single predicted spectrum for each diastereomer. researchgate.net

Comparison and Assignment: The predicted ¹H and ¹³C chemical shifts for each diastereomer are then compared against the experimental spectrum. The isomer with the lowest mean absolute error (MAE) or the best correlation coefficient is assigned as the correct structure. github.io

Table 2: Hypothetical Comparison of Experimental vs. Calculated ¹³C NMR Shifts for Diastereomer Assignment
Carbon PositionExperimental δ (ppm)Calculated δ (ppm) - Isomer ACalculated δ (ppm) - Isomer B
1 (CH-OH)75.175.578.2
2 (CH-NO₂)85.485.884.1
3 (CH₃)15.215.418.9
Mean Absolute Error (MAE)-0.33 ppm2.57 ppm
Assignment-Correct IsomerIncorrect Isomer

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a fundamental technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). mdpi.com This precision allows for the determination of a molecule's elemental composition from its exact mass. rsc.org For this compound (C₉H₁₀FNO₃), HRMS can readily confirm the molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺) to the theoretically calculated mass.

Table 3: HRMS Data for Elemental Composition Confirmation
Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)Hypothetical Measured Mass (m/z)Mass Error (ppm)
[M+H]⁺C₉H₁₁FNO₃⁺199.0744199.0741-1.5

Tandem mass spectrometry (MS/MS) is used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netnih.gov The fragmentation pattern serves as a structural fingerprint. researchgate.net For protonated this compound, collision-induced dissociation (CID) would likely induce characteristic neutral losses, such as water (H₂O) from the alcohol, and cleavage of the nitro group (NO₂) or nitrous acid (HNO₂). Cleavage of the C1-C2 bond is also a probable fragmentation pathway, leading to ions corresponding to the fluorophenyl carbinol moiety and the nitropropane fragment. nih.govdocbrown.info

Table 4: Plausible MS/MS Fragmentation of [C₉H₁₁FNO₃+H]⁺
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
199.07181.06H₂O[M+H-H₂O]⁺
199.07152.07HNO₂[M+H-HNO₂]⁺
199.07125.05C₂H₅NO₂[C₇H₆FO]⁺ (Fluorobenzoyl ion)
181.06134.06HNO₂[M+H-H₂O-HNO₂]⁺

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Since this compound contains two chiral centers, it can exist as four stereoisomers: two pairs of enantiomers (syn and anti). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for separating these isomers and quantifying the diastereomeric and enantiomeric purity of a sample. nih.gov

Diastereomeric Purity: Diastereomers possess different physical properties and can often be separated using standard (achiral) HPLC, typically on a normal-phase silica (B1680970) gel column. nih.gov

Enantiomeric Purity: Enantiomers can only be separated in a chiral environment. sigmaaldrich.com This is accomplished by using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are highly effective for a wide range of chiral compounds. mdpi.comwindows.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) with small amounts of additives, is optimized to achieve baseline separation (Resolution ≥ 1.5) of all stereoisomers. chromatographyonline.comasianpubs.org

A single chiral HPLC method can often be developed to separate all four stereoisomers, allowing for the simultaneous determination of both diastereomeric ratio (e.g., % syn vs. % anti) and the enantiomeric excess (% ee) of each diastereomer.

Table 5: Hypothetical Chiral HPLC Method for Separation of Stereoisomers
ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H)
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Hypothetical Retention Times (min)
(1R,2S)-isomer (syn)10.5
(1S,2R)-isomer (syn)12.1
(1R,2R)-isomer (anti)14.8
(1S,2S)-isomer (anti)16.3

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation of chiral compounds like this compound. phenomenex.com The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose (B160209), are widely used due to their broad chiral recognition capabilities. windows.net For compounds similar to this compound, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have shown excellent performance. windows.netnih.gov

The choice of mobile phase is critical for achieving optimal separation. Normal-phase, polar organic, and reversed-phase modes can be employed. For nitroalcohols, normal-phase chromatography using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol or ethanol) is common. nih.gov The addition of a small amount of a basic modifier, like diethylamine, can improve peak shape and resolution for amine-containing analytes, although this is less critical for nitroalcohols. nih.gov

The development of a successful chiral HPLC method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution. Factors such as flow rate and column temperature can also be adjusted to enhance separation.

Table 1: Illustrative Chiral HPLC Methods for the Separation of β-Nitroalcohol Enantiomers

Chiral Stationary Phase Mobile Phase Composition Flow Rate (mL/min) Detection Wavelength (nm) Compound Class
Chiralpak AD-H (Amylose-based) Hexane/Isopropanol (90:10, v/v) 1.0 254 Aromatic β-nitroalcohols
Chiralcel OD-H (Cellulose-based) Heptane/Ethanol (B145695) (85:15, v/v) 0.8 220 Phenylnitroethanols
Cyclobond I 2000 DM (β-cyclodextrin) Methanol (B129727)/Water/Triethylamine (60:40:0.1) 0.5 230 Fluorinated Aromatic Alcohols
Chiralpak ZWIX(+) (Zwitterionic) Methanol/Acetonitrile/Acetic Acid/Ammonia 1.0 210 Fluorinated β-phenylalanines

This table presents typical starting conditions for method development based on literature for structurally related compounds. nih.govresearchgate.net

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) with chiral stationary phases is another powerful technique for the enantiomeric separation of volatile chiral compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability, although some β-nitroalcohols can be analyzed directly. mdpi.comgcms.cz Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) derivatives are dissolved in a polysiloxane stationary phase and coated onto a fused silica capillary column. The enantiomers are separated based on their differential inclusion into the chiral cyclodextrin cavity. The choice of the specific cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) can significantly impact the separation. gcms.cz

Method development in chiral GC involves optimizing the temperature program, carrier gas flow rate, and injection parameters to achieve baseline separation of the enantiomers. The use of hydrogen as a carrier gas can often provide higher efficiency and shorter analysis times compared to helium.

Table 2: Representative Chiral GC Conditions for the Analysis of Chiral Alcohols

Chiral Stationary Phase Column Dimensions (L x I.D., Film Thickness) Temperature Program Carrier Gas (Flow Rate) Compound Class
Rt-βDEXsa (Substituted β-cyclodextrin) 30 m x 0.25 mm, 0.25 µm 60°C (2 min) to 200°C at 2°C/min Hydrogen (1.5 mL/min) Volatile Chiral Alcohols
Chirasil-DEX CB (Permethylated β-cyclodextrin) 25 m x 0.25 mm, 0.25 µm Isothermal at 110°C Helium (1.0 mL/min) Derivatized Amino Alcohols
Gamma-DEX 325 (Permethylated γ-cyclodextrin) 30 m x 0.25 mm, 0.25 µm 80°C to 180°C at 5°C/min Nitrogen (1.2 mL/min) Aromatic Alcohols

This table provides example parameters that can serve as a starting point for the analysis of chiral nitroalcohols by GC, potentially after derivatization. gcms.cz

Role of 1 2 Fluorophenyl 2 Nitropropan 1 Ol in Advanced Organic Synthesis

Application as a Key Intermediate in the Synthesis of Complex Organic Architectures

The synthetic power of 1-(2-fluorophenyl)-2-nitropropan-1-ol lies in the array of selective transformations that its functional groups can undergo. The nitro group, in particular, is considered a "synthetic chameleon" due to its ability to be converted into a wide range of other functionalities. This versatility makes β-nitro alcohols ideal intermediates in organic synthesis. wikipedia.org

Key transformations of this compound include:

Reduction to β-Amino Alcohols: The most significant application of β-nitro alcohols is their reduction to the corresponding β-amino alcohols. wikipedia.org In this case, this compound can be readily reduced to form (1R,2S)-2-amino-1-(2-fluorophenyl)propan-1-ol and its other stereoisomers. This transformation is highly valuable as the 1,2-amino alcohol motif is a cornerstone of numerous biologically active compounds and chiral ligands. Common reagents for this reduction include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.

Conversion to Nitroalkenes: Dehydration of the hydroxyl group furnishes the corresponding nitroalkene, 2-fluoro-1-((E)-2-nitroprop-1-en-1-yl)benzene. These nitroalkenes are potent Michael acceptors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding their synthetic utility.

Oxidation to α-Nitro Ketones: Oxidation of the secondary alcohol group yields 1-(2-fluorophenyl)-2-nitropropan-1-one. These α-nitro ketones are precursors to various heterocyclic compounds and can undergo further functionalization.

Through these pathways, this compound acts as a linchpin in the synthesis of complex structures. The resulting amino alcohols, for instance, are direct precursors to vicinal diamines, a structural element found in many chiral catalysts and pharmaceutical agents. nih.govresearchgate.net

Table 1: Key Synthetic Transformations of this compound
TransformationProduct ClassSignificance
Reduction of Nitro Groupβ-Amino AlcoholsPrecursors to pharmaceuticals, chiral ligands, and vicinal diamines. wikipedia.org
DehydrationNitroalkenesVersatile Michael acceptors for C-C and C-heteroatom bond formation. wikipedia.org
Oxidation of Alcoholα-Nitro KetonesIntermediates for synthesizing heterocyclic compounds and other functionalized molecules. wikipedia.org

Strategies for Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. rsc.org While this compound itself is not a typical substrate for direct use in common MCRs, it serves as an excellent precursor for generating reactants suitable for such processes.

A primary strategy involves the conversion of the nitro alcohol into a more reactive species. For example:

Precursor to Amine Components: As previously discussed, the reduction of this compound provides 2-amino-1-(2-fluorophenyl)propan-1-ol. This resulting primary amine is an ideal component for powerful MCRs such as the Ugi reaction (combining an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide) or the Passerini reaction (if further modifications are made).

Generation of Carbonyl Components: Oxidation of the alcohol to the corresponding α-nitro ketone could allow its use as the carbonyl component in other MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction , expanding the range of accessible heterocyclic scaffolds.

Contribution to Chiral Building Block Libraries

The creation of enantiomerically pure compounds is a central goal of modern organic synthesis, particularly in drug discovery where stereochemistry dictates biological activity. The Henry reaction used to synthesize this compound can be rendered highly stereoselective through the use of chiral catalysts. This asymmetric approach provides access to specific stereoisomers of the product, establishing it as a valuable chiral building block.

The reaction produces two adjacent stereocenters, meaning up to four stereoisomers can be formed. Catalytic asymmetric Henry reactions utilize chiral transition metal complexes or organocatalysts to control both the relative (syn/anti) and absolute (R/S) stereochemistry of the product. nih.govnih.gov For instance, chiral N,N'-dioxide/copper(I) complexes have been shown to be highly effective in catalyzing asymmetric Henry reactions between aromatic aldehydes and nitroalkanes, affording β-nitro alcohols with high diastereoselectivity and enantioselectivity. nih.gov

By employing such catalysts in the reaction between 2-fluorobenzaldehyde (B47322) and nitropropane, specific enantiopure isomers of this compound can be synthesized. These enantiopure compounds enrich chiral building block libraries and can be carried forward to produce optically active pharmaceuticals and other fine chemicals, where a single stereoisomer provides the desired effect. The ability to predictably generate all possible stereoisomers through the choice of catalyst makes this a powerful tool for diversity-oriented synthesis and drug development. nih.govmdpi.com

Table 2: Representative Catalyst Systems for Asymmetric Henry Reactions
Catalyst/Ligand SystemReactant TypesTypical Diastereomeric Ratio (anti/syn)Typical Enantiomeric Excess (ee)Reference
Chiral N,N'-Dioxide/Cu(I) ComplexAromatic Aldehydes + NitroalkanesUp to 16.7:1Up to 97% nih.gov
C1-Symmetric Chiral Diamine/Cu(II)Aromatic Aldehydes + NitroalkanesModerate to good syn-selectivityExcellent (e.g., 97% ee) nih.gov
Chiral P-Spirocyclic Phosphonium SaltsAromatic Aldehydes + NitroalkanesUp to 19:1Up to 99% nih.gov
Heterobimetallic Pd/La ComplexesAldehydes + NitroalkanesUp to 22:172-92% nih.gov

Q & A

Q. Example Protocol :

Dissolve 2-fluoroacetophenone (5 mmol) and nitromethane (10 mmol) in ethanol.

Add KOH (0.5 mmol) and stir at 60°C for 12 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product.

Q. Key Considerations :

  • Monitor reaction progress by TLC.
  • Optimize solvent polarity to enhance yield (e.g., THF or DMF for poorly soluble intermediates) .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Primary Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry and nitro group placement.
    • Example : ¹H NMR (CDCl₃, 500 MHz): δ 7.4–7.2 (m, Ar-H), 5.2 (dd, -CH(OH)-), 4.8 (d, -NO₂).
    • 19F NMR : Detect fluorine environment (δ -110 to -120 ppm for ortho-substituted fluorophenyl) .
  • IR Spectroscopy : Identify -OH (3300 cm⁻¹) and nitro (1540 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺ at m/z 213.1) and fragmentation patterns .

Advanced Tip : Use DEPT-135 NMR to distinguish CH₃/CH₂ groups in complex mixtures .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:
The nitroaldol reaction can produce stereocenters. Strategies include:

  • Chiral Catalysts : Use (S)-proline or thiourea-based organocatalysts to induce enantioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance hydrogen bonding, favoring specific transition states.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate diastereomers .

Case Study :
A 2023 study achieved 90% ee using (R)-BINOL-derived catalysts in toluene at -20°C .

Advanced: What computational methods predict the compound’s reactivity or stability?

Methodological Answer:

  • DFT Calculations : Model transition states (e.g., nitro group addition to the carbonyl) using Gaussian or ORCA.
    • Basis Set: B3LYP/6-31G(d) for geometry optimization.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media.
  • Docking Studies : Predict bioactivity by docking into enzyme active sites (e.g., nitroreductases) .

Validation : Compare computed NMR shifts with experimental data to refine force fields .

Advanced: How to resolve contradictory literature data on reaction yields?

Methodological Answer:
Contradictions often arise from unoptimized variables. Use Design of Experiments (DoE) to systematically test:

  • Critical Factors : Catalyst loading, temperature, solvent polarity.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C, 10 mol% DBU in acetonitrile).

Q. Example Workflow :

Screen 8 reactions with varying parameters.

Analyze via HPLC to quantify yields.

Use JMP or Minitab to model interactions .

Advanced: What strategies improve solubility for biological assays?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives.
  • Co-Solvents : Use DMSO (≤10%) or cyclodextrins for aqueous compatibility.
  • Salt Formation : React with HCl or sodium bicarbonate to enhance ionic solubility .

Validation : Measure logP via shake-flask method (target logP <3 for bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.